Cas no 1188094-46-3 (Phenanthren-3-ylboronic acid)

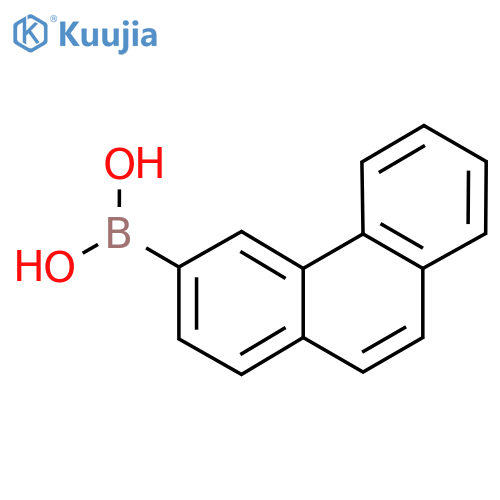

Phenanthren-3-ylboronic acid structure

商品名:Phenanthren-3-ylboronic acid

Phenanthren-3-ylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-phenanthrenylboronic acid

- Phenanthren-3-ylboronic acid

- 3-phenanthreneboronic acid

- phenanthrene-3-boronic acid

- UPYVSYVLGOADDG-UHFFFAOYSA-N

- DB-022165

- phenanthren-3-yl-3-boronic acid

- 1188094-46-3

- Phenanthren-3-ylboronicacid

- SCHEMBL1527433

- (phenanthren-3-yl)boronic acid

- MFCD16295000

- B-3-Phenanthrenylboronic acid

- AKOS015840863

- G67420

-

- インチ: 1S/C14H11BO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,16-17H

- InChIKey: UPYVSYVLGOADDG-UHFFFAOYSA-N

- ほほえんだ: OB(C1=CC=C2C=CC3C=CC=CC=3C2=C1)O

計算された属性

- せいみつぶんしりょう: 222.0852098g/mol

- どういたいしつりょう: 222.0852098g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

Phenanthren-3-ylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB600255-250mg |

Phenanthren-3-ylboronic acid; . |

1188094-46-3 | 250mg |

€120.60 | 2024-07-19 | ||

| abcr | AB600255-5g |

Phenanthren-3-ylboronic acid; . |

1188094-46-3 | 5g |

€588.50 | 2024-07-19 | ||

| abcr | AB600255-1g |

Phenanthren-3-ylboronic acid; . |

1188094-46-3 | 1g |

€213.00 | 2024-07-19 |

Phenanthren-3-ylboronic acid 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1188094-46-3 (Phenanthren-3-ylboronic acid) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1188094-46-3)Phenanthren-3-ylboronic acid

清らかである:99%

はかる:5g

価格 ($):317